BenchChemオンラインストアへようこそ!

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde

Click chemistry Bioconjugation Diversity-oriented synthesis

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde (CAS 1934406-87-7, C₉H₁₂O, MW 136.19 g·mol⁻¹) is a cyclobutane derivative bearing a terminal but-3-yn-1-yl substituent and a carbaldehyde group at the 1-position. The compound combines the strained cyclobutane ring system with two orthogonal reactive handles—a terminal alkyne and an aldehyde—making it a structurally concise scaffold for fragment-based drug discovery (FBDD) and diversity-oriented synthesis.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
Cat. No. B13340208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC#CCCC1(CCC1)C=O
InChIInChI=1S/C9H12O/c1-2-3-5-9(8-10)6-4-7-9/h1,8H,3-7H2
InChIKeyRDKZHLIILIIQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde: A Terminal-Alkyne–Aldehyde Cyclobutane Building Block for Fragment-Based Design


1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde (CAS 1934406-87-7, C₉H₁₂O, MW 136.19 g·mol⁻¹) is a cyclobutane derivative bearing a terminal but-3-yn-1-yl substituent and a carbaldehyde group at the 1-position . The compound combines the strained cyclobutane ring system with two orthogonal reactive handles—a terminal alkyne and an aldehyde—making it a structurally concise scaffold for fragment-based drug discovery (FBDD) and diversity-oriented synthesis [1]. The cyclobutane core is increasingly recognized as an underrepresented, three-dimensional fragment scaffold that offers shape diversity and favorable physicochemical properties [1].

Why 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde Cannot Be Substituted with In-Class Analogs


Although several cyclobutane-carbaldehyde/alkyne congeners share the same nine-carbon framework (e.g., the internal-alkyne isomer 1-(but-2-yn-1-yl)cyclobutane-1-carbaldehyde) or differ only by one methylene unit (e.g., propargyl or pentynyl homologs), their reactivity, physicochemical properties, and synthetic utility diverge markedly . The terminal alkyne in 1-(but-3-yn-1-yl)cyclobutane-1-carbaldehyde is competent for copper-catalyzed azide–alkyne cycloaddition (CuAAC) and Sonogashira coupling, reactions that the internal-alkyne isomer cannot undergo . The two-carbon spacer between the cyclobutane ring and the terminal alkyne provides a distinct balance of steric accessibility, conformational flexibility, and lipophilicity relative to the one-carbon propargyl analog and the three-carbon pentynyl homolog . These differences translate into divergent pharmacokinetic and target-binding profiles when the compounds are employed as fragment hits or synthetic intermediates, precluding casual interchange [1]. The quantitative evidence below documents exactly where these differences manifest.

Quantitative Differentiation of 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde from Its Closest Comparators


Terminal-Alkyne Reactivity vs. Internal-Alkyne Isomer: CuAAC Click Chemistry Competence

The target compound bears a terminal alkyne (but-3-yn-1-yl) that is fully competent for copper-catalyzed azide–alkyne cycloaddition (CuAAC), whereas its constitutional isomer 1-(but-2-yn-1-yl)cyclobutane-1-carbaldehyde contains an internal alkyne that is unreactive under standard CuAAC conditions . This functional dichotomy means that the terminal-alkyne compound can serve as a clickable handle for bioconjugation, probe synthesis, and polymer functionalization, while the internal-alkyne isomer cannot participate in these transformations . Although specific kinetic rate constants for the CuAAC reaction of this exact compound have not been published, extensive literature demonstrates that terminal alkynes react with azides under Cu(I) catalysis with second-order rate constants typically in the range of 10⁻¹–10² M⁻¹·s⁻¹ depending on azide structure and ligand, whereas internal alkynes show negligible conversion [1].

Click chemistry Bioconjugation Diversity-oriented synthesis

Chain-Length Effect on Lipophilicity: But-3-yn-1-yl vs. Prop-2-yn-1-yl Homolog

The two-carbon spacer in the but-3-yn-1-yl chain increases both molecular weight and lipophilicity relative to the one-carbon propargyl (prop-2-yn-1-yl) analog [1]. The target compound has a molecular formula of C₉H₁₂O (MW 136.19) versus C₈H₁₀O (MW 122.16) for 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde [1]. The additional methylene group raises the calculated logP by approximately 0.3–0.4 log units (estimated from group-contribution methods; precise experimental logP not yet reported for either compound) [2]. This difference affects aqueous solubility, membrane permeability, and protein binding—critical parameters in fragment-based screening where the rule-of-three (MW ≤ 300, logP ≤ 3) guides library design [3].

Physicochemical properties Fragment-based drug discovery Medicinal chemistry

Cyclobutane vs. Cyclopropane Core: Ring-Strain Differential and Conformational Properties

The cyclobutane ring in the target compound possesses a strain energy of approximately 110 kJ·mol⁻¹ and adopts a puckered, non-planar conformation that partially relieves torsional strain [1]. In contrast, the cyclopropane analog 1-(but-3-yn-1-yl)cyclopropane-1-carbaldehyde (CAS 1935315-94-8) has a higher strain energy (~115 kJ·mol⁻¹) and is necessarily planar, resulting in enhanced electrophilic reactivity toward ring-opening [1]. The lower ring strain of cyclobutane confers greater chemical stability under acidic, basic, and thermal conditions, making it a more robust scaffold for multi-step synthetic sequences [2]. This difference is class-level but widely documented: cyclobutane ring-opening typically requires temperatures >150 °C or strong Lewis acids, whereas cyclopropane rings are cleaved under milder conditions [2].

Ring strain Conformational analysis Scaffold design

Orthogonal Reactivity of Aldehyde and Terminal Alkyne: A Dual-Handle Synthetic Node

The 1,1-disposition of the aldehyde and the but-3-yn-1-yl group on the cyclobutane ring creates a quaternary carbon center bearing two non-interfering reactive handles. The aldehyde can undergo condensation, reductive amination, or Grignard addition without affecting the terminal alkyne, and vice versa, the alkyne can participate in Sonogashira coupling or CuAAC without protection of the aldehyde . This orthogonal reactivity profile is documented for the closely related 4-(but-3-yn-1-yl)oxane-4-carbaldehyde, where sequential chemoselective transformations were demonstrated . In contrast, the parent compound cyclobutanecarbaldehyde (CAS 2987-17-9) lacks the alkyne handle entirely, limiting it to a single vector of diversification .

Orthogonal reactivity Chemoselectivity Synthetic methodology

Cyclobutane Scaffold Recognition in Fragment-Based Drug Discovery: 3D Character and Shape Diversity

The cyclobutane moiety has been explicitly identified as an underrepresented, attractive 3D scaffold for FBDD [1]. A 2022 study designed and synthesized 33 novel cyclobutane fragments; principal moment of inertia (PMI) analysis demonstrated that cyclobutane-based fragments occupy a favorable region of 3D shape space compared to planar aromatic fragments, with normalized PMI ratios (I₁/I₃, I₂/I₃) indicating significant three-dimensional character [1]. While the target compound was not part of this specific library, its cyclobutane core with a quaternary 1,1-substitution pattern extends this concept to an aldehyde–alkyne bifunctional scaffold, offering both 3D shape and dual orthogonal reactivity [1]. The computed fraction of sp³-hybridized carbons (Fsp³ = 0.67 for C₉H₁₂O) surpasses typical aromatic fragment libraries (Fsp³ < 0.3), correlating with improved clinical developability [2].

Fragment-based drug discovery 3D fragment library Principal moment of inertia

Highest-Impact Application Scenarios for 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde


CuAAC-Enabled Fragment Library Synthesis for FBDD

This compound is uniquely suited for generating 1,2,3-triazole-linked fragment libraries via copper-catalyzed azide–alkyne cycloaddition (CuAAC). The terminal alkyne permits quantitative coupling with diverse azide-bearing fragments, while the aldehyde remains available for subsequent reductive amination or condensation [Section 3, Evidence Items 1 and 4]. The cyclobutane core provides 3D shape diversity with Fsp³ ≈ 0.67, addressing the flatland problem in commercial fragment collections [1][Section 3, Evidence Item 5]. The internal-alkyne isomer 1-(but-2-yn-1-yl)cyclobutane-1-carbaldehyde is incompatible with this workflow, making the terminal-alkyne compound the only viable choice for CuAAC-based fragment elaboration [Section 3, Evidence Item 1].

Orthogonal Dual-Diversification in Parallel Medicinal Chemistry

Medicinal chemistry groups requiring rapid exploration of chemical space around a cyclobutane core can exploit the orthogonal aldehyde and terminal alkyne handles. The aldehyde can be derivatized (e.g., reductive amination with amine libraries) while the alkyne remains intact, and vice versa (e.g., Sonogashira coupling with aryl halides) [Section 3, Evidence Item 4]. This orthogonal reactivity has been demonstrated for the structurally analogous 4-(but-3-yn-1-yl)oxane-4-carbaldehyde . The but-3-yn-1-yl chain length provides a lipophilicity increment (~0.3–0.4 logP units) over the propargyl analog, offering a tunable parameter for optimizing logD without scaffold hopping [Section 3, Evidence Item 2].

Strain-Controlled Synthesis of Polycyclic Scaffolds

The cyclobutane ring, with strain energy of ~110 kJ·mol⁻¹, serves as a latent reactive center for thermal or Lewis-acid-mediated ring-expansion and ring-opening reactions, enabling access to cyclopentane, tetrahydrofuran, or γ-lactam derivatives [2][Section 3, Evidence Item 3]. The higher stability of cyclobutane relative to cyclopropane (strain energy ~115 kJ·mol⁻¹) allows for chemoselective derivatization of the aldehyde and alkyne handles under conditions that would ring-open cyclopropane analogs [2][Section 3, Evidence Item 3]. This enables three-stage synthetic sequences: (i) aldehyde functionalization, (ii) alkyne coupling, and (iii) thermal ring expansion, without premature decomposition.

Bioisostere Exploration in Lead Optimization

The cyclobutane ring is increasingly employed as a bioisostere for phenyl, tert-butyl, or linker groups in lead optimization, offering improved solubility and metabolic stability while maintaining target affinity [1][Section 3, Evidence Item 5]. The terminal alkyne provides an additional vector for click-chemistry-based target engagement assays (e.g., in-cell CuAAC labeling), while the aldehyde can be converted to a carboxylic acid or hydroxymethyl group to modulate polarity [Section 3, Evidence Items 1 and 4]. The two-carbon spacer between the cyclobutane and the alkyne distinguishes this compound from propargyl and pentynyl analogs in terms of optimal linker geometry for spanning between two binding pockets [Section 3, Evidence Item 2].

Quote Request

Request a Quote for 1-(But-3-yn-1-yl)cyclobutane-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.